2-(4H-1,2,4-triazol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(4H-1,2,4-triazol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a compound that features a triazole ring and a trifluoromethyl group
Mechanism of Action
Target of Action
CCG-21725, also known as 2-(4H-1,2,4-triazol-3-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide, primarily targets the RhoA transcriptional signaling pathway . The Rho family of small GTPases plays important roles in cellular processes such as cell adhesion, migration, invasion, extravasation, survival, and proliferation . In some human tumors, up-regulation of RhoA or RhoC is associated with a poor clinical outcome .
Mode of Action
CCG-21725 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V . It targets MKL/SRF-dependent transcriptional activation without altering DNA binding .
Biochemical Pathways
The compound affects the RhoA transcriptional signaling pathway, which involves the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1) . Inhibitors of this pathway could serve as useful biological probes and potential cancer therapeutic agents .
Result of Action
CCG-21725 displays activity in several in vitro cancer cell functional assays . It potently inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells . It also inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . Moreover, CCG-1423 selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4H-1,2,4-triazol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of a triazole derivative with a trifluoromethyl-substituted phenyl acetamide. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(4H-1,2,4-triazol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(4H-1,2,4-triazol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-Chloro-phenyl)-5-phenoxymethyl-4H-(1,2,4)triazol-3-ylsulfanyl)-acetic acid
- 2-(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)phenol
Uniqueness
2-(4H-1,2,4-triazol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the triazole ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, such as increased stability and enhanced binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4OS/c12-11(13,14)7-3-1-2-4-8(7)17-9(19)5-20-10-15-6-16-18-10/h1-4,6H,5H2,(H,17,19)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVMIOMXIGXOOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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